1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-, ethyl ester
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-, ethyl ester is derived through rigorous application of substitutive nomenclature rules for heterocyclic compounds. The parent structure is 1H-indole , a bicyclic system comprising a benzene ring fused to a pyrrole ring. Substituents are numbered according to IUPAC priority guidelines, with the indole nitrogen assigned position 1.
Structural Features and Nomenclature Breakdown:
- Core structure : 1H-indole (azabicyclo[4.3.0]nona-2,4,6,8-tetraene).
- Position 2 : Ethyl ester of the carboxylic acid group (-COOCH2CH3).
- Position 3 : (2-aminophenyl)sulfanyl group (-S-C6H4NH2).
The full IUPAC name is:
Ethyl 3-[(2-aminophenyl)sulfanyl]-1H-indole-2-carboxylate
Molecular Formula and Key Properties
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 3-[(2-aminophenyl)sulfanyl]-1H-indole-2-carboxylate |
| Molecular Formula | C17H17N2O2S |
| Molecular Weight | 313.4 g/mol (calculated) |
| Structural Features | Indole core, ethyl ester, thioether-linked 2-aminophenyl |
The structural representation highlights the planar indole system, with the ester group at position 2 and the sulfur-bridged 2-aminophenyl moiety at position 3 (Figure 1). The 1H designation specifies that the indole nitrogen retains its hydrogen atom, distinguishing it from tautomeric forms.
Properties
CAS No. |
206256-14-6 |
|---|---|
Molecular Formula |
C17H16N2O2S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
ethyl 3-(2-aminophenyl)sulfanyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H16N2O2S/c1-2-21-17(20)15-16(11-7-3-5-9-13(11)19-15)22-14-10-6-4-8-12(14)18/h3-10,19H,2,18H2,1H3 |
InChI Key |
CTQVYIAOXRYGGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)SC3=CC=CC=C3N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: Ethyl 1H-Indole-2-carboxylate
The synthesis typically begins with ethyl 1H-indole-2-carboxylate , which can be prepared by esterification of 1H-indole-2-carboxylic acid. A well-documented method involves:
- Conversion of 1H-indole-2-carboxylic acid to its acyl chloride intermediate using thionyl chloride (SOCl₂) at low temperature (0°C).
- Subsequent reaction of the acyl chloride with absolute ethanol at room temperature to yield ethyl 1H-indole-2-carboxylate.
- Purification by recrystallization from methanol to obtain high-purity product suitable for further functionalization.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | SOCl₂, 0°C, 1 h | Formation of indole-2-carbonyl chloride | Quantitative |
| 2 | Absolute ethanol, RT, overnight | Ethyl 1H-indole-2-carboxylate | 93 |
Alkylation and Esterification Considerations
- Alkylation of the indole nitrogen (N1) can be performed using alkyl halides in the presence of aqueous KOH in acetone, but for this compound, the nitrogen is typically left unalkylated to preserve biological activity.
- The ester group at C2 is maintained as an ethyl ester, which can be hydrolyzed or modified if needed, but for this compound, the ethyl ester is retained to ensure solubility and stability.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Esterification | SOCl₂, 0°C; then ethanol, RT overnight | Ethyl 1H-indole-2-carboxylate | 93% yield, recrystallized |
| 2 | Halogenation (C3 bromination) | NBS, solvent, RT | 3-Bromoethyl indole-2-carboxylate | High regioselectivity |
| 3 | C–S Coupling (Thioether formation) | 2-Aminothiophenol, Pd catalyst, base, heat | 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-, ethyl ester | Efficient C–S bond formation |
| 4 | Purification | Chromatography, recrystallization | Pure target compound | Confirmed by NMR, MS, X-ray |
Analytical Confirmation
- The final compound is typically characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and sometimes single-crystal X-ray diffraction to confirm the structure and purity.
- The presence of the thioether linkage and the 2-aminophenyl substituent is confirmed by characteristic chemical shifts and fragmentation patterns.
Chemical Reactions Analysis
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-, ethyl ester undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole ring, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified indole derivatives with altered functional groups .
Scientific Research Applications
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-, ethyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-, ethyl ester involves its interaction with specific molecular targets. The indole core can bind to enzymes and receptors, modulating their activity . The 3-((2-aminophenyl)thio) group enhances its binding affinity and specificity, allowing it to inhibit or activate biological pathways . These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. 1H-Indole-2-carboxylic acid, 1-[(2-aminophenyl)methyl]-, ethyl ester (CAS 99384-71-1)
- Structural Differences: The benzyl group ((2-aminophenyl)methyl) at position 1 replaces the thioether group at position 3 in the target compound.
- Molecular Formula : C₁₈H₁₈N₂O₂ (MW: 294.35 g/mol) vs. the target compound’s estimated formula (C₁₇H₁₆N₂O₂S, MW: ~324.39 g/mol).
- Implications: The benzyl group may enhance lipophilicity, while the thioether in the target compound could improve hydrogen bonding capacity. Aromatic amines (e.g., 2-aminophenyl) in both compounds may confer similar toxicity profiles .
2.2. 1H-Indole-3-carboxylic acid, 6-bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-, ethyl ester
- Structural Differences : Multiple substitutions, including bromo, hydroxy, and phenylthiomethyl groups, distinguish this compound. The thio group is part of a methylene bridge at position 2.
- The methyl group at position 1 may reduce steric hindrance in reactions .
2.3. 1H-Indole-2-carboxylic acid, ethyl ester (CAS 3770-50-1)
- Structural Differences: The parent compound lacks the 3-((2-aminophenyl)thio) group.
- Molecular Formula: C₁₁H₁₁NO₂ (MW: 189.21 g/mol).
- Physical Properties: Lower molecular weight suggests higher volatility.
2.4. 1H-Indole-2-carboxylic acid, 3-acetyl-5-chloro-, ethyl ester (CAS 1374964-61-0)
- Structural Differences: An acetyl group at position 3 and a chlorine at position 5 replace the thioether and aminophenyl groups.
- Molecular Formula: C₁₃H₁₂ClNO₃ (MW: 265.69 g/mol).
- Implications: The electron-withdrawing acetyl and chloro groups may reduce nucleophilic reactivity compared to the electron-donating thio-aminophenyl group in the target compound. Increased lipophilicity from chlorine could enhance membrane permeability .
2.5. 1H-Indole-2-carboxylic acid, 6-hydroxy-5-methoxy-, ethyl ester (CID 1245703)
- Structural Differences : Hydroxy and methoxy groups at positions 5 and 6.
- Molecular Formula: C₁₂H₁₃NO₄ (MW: 235.24 g/mol).
- Implications: The polar hydroxy and methoxy groups improve solubility in aqueous media. This contrasts with the target compound, where the thioether and aminophenyl groups may balance lipophilicity and polarity .
2.6. 5-(2-Methylsulfamoyl-ethyl)-1H-indole-2-carboxylic acid ethyl ester
- Structural Differences: A sulfamoyl ethyl group at position 5 replaces the thioether-aminophenyl group.
Comparative Data Table
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Key Properties |
|---|---|---|---|---|
| Target: 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-, ethyl ester | C₁₇H₁₆N₂O₂S | ~324.39 | 3-((2-aminophenyl)thio), ethyl ester | Moderate polarity, potential H-bonding |
| 1-[(2-Aminophenyl)methyl] analog (CAS 99384-71-1) | C₁₈H₁₈N₂O₂ | 294.35 | 1-[(2-aminophenyl)methyl] | Increased lipophilicity |
| 6-Bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl] analog | C₁₉H₁₇BrNO₃S | ~442.31 | 6-Br, 5-OH, 1-Me, 2-(PhS-methyl) | High polarity, bromine enhances reactivity |
| Parent compound (CAS 3770-50-1) | C₁₁H₁₁NO₂ | 189.21 | None | Low MW, higher volatility |
| 3-Acetyl-5-chloro analog (CAS 1374964-61-0) | C₁₃H₁₂ClNO₃ | 265.69 | 3-Acetyl, 5-Cl | Electron-withdrawing groups, lipophilic |
| 6-Hydroxy-5-methoxy analog (CID 1245703) | C₁₂H₁₃NO₄ | 235.24 | 6-OH, 5-OMe | High aqueous solubility |
| 5-(2-Methylsulfamoyl-ethyl) analog | C₁₄H₁₇N₂O₄S | ~309.36 | 5-Sulfamoyl ethyl | High polarity, sulfonamide pharmacophore |
Key Findings and Implications
- Substituent Effects: The thioether and 2-aminophenyl groups in the target compound likely enhance hydrogen bonding and moderate lipophilicity, balancing solubility and membrane permeability.
- Reactivity: Electron-donating groups (e.g., thio-aminophenyl) may increase susceptibility to electrophilic substitution compared to electron-withdrawing substituents (e.g., acetyl, chloro).
Biological Activity
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-, ethyl ester is a complex organic compound with significant biological activities attributed to its unique structural features. The indole core structure, combined with the presence of a carboxylic acid group and a thioether substituent, enhances its potential for therapeutic applications, particularly in oncology and virology.
Chemical Structure and Properties
The compound features:
- Indole Core : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
- Functional Groups : A carboxylic acid at the 2-position, an ethyl ester group, and a thioether at the 3-position.
This combination of functional groups allows for various chemical reactions and biological interactions, making it a versatile candidate in medicinal chemistry.
Biological Activities
1H-Indole-2-carboxylic acid derivatives are known for their diverse biological activities. This specific compound has shown promise in several areas:
Antiviral Activity
Research indicates that indole derivatives can inhibit the activity of integrase, an essential enzyme in the HIV replication cycle. A study demonstrated that indole-2-carboxylic acid derivatives could effectively inhibit integrase strand transfer with IC50 values indicating significant potency. For example:
- Compound 17a : Exhibited an IC50 value of 3.11 μM against integrase activity, suggesting strong antiviral properties .
Antitumor Activity
The structural modifications on the indole core are critical for enhancing antitumor effects. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. For instance:
- Mechanism : Indole derivatives can interact with various cellular targets, leading to cell cycle arrest and apoptosis in cancer cell lines.
Case Studies
Several studies have investigated the biological activity of 1H-Indole-2-carboxylic acid derivatives:
-
Integrase Inhibition :
- Objective : To evaluate the efficacy of indole derivatives as HIV integrase inhibitors.
- Findings : The introduction of various substituents at the C3 position significantly enhanced inhibitory activity against integrase, with some derivatives showing improved binding affinity due to hydrophobic interactions .
- Antitumor Screening :
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-Indole-2-carboxylic acid | Basic indole structure with carboxylic acid | Antiviral activity against HIV |
| 5-Chloroindole | Chlorine substitution at position 5 | Moderate antitumor activity |
| Indole-3-acetic acid | Carboxylic acid at position 3 | Plant growth regulator |
| 2-Aminophenol | Amino group on phenolic ring | Antibacterial properties |
This comparison illustrates how variations in substituents can significantly affect biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
